molecular formula C25H30N4O6 B2409530 N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351586-99-6

N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

Cat. No. B2409530
CAS RN: 1351586-99-6
M. Wt: 482.537
InChI Key: WUSILLAKCYNHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C25H30N4O6 and its molecular weight is 482.537. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal and Molecular Structures

A study by Richter et al. (2023) involved the examination of the crystal and molecular structures of a compound closely related to N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate. This was identified during the synthesis of an antitubercular agent, demonstrating its relevance in the field of tuberculosis research and drug development (Richter et al., 2023).

Pharmacokinetics of Novel ALK Inhibitors

Teffera et al. (2013) investigated the pharmacokinetics of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, which included compounds structurally similar to the subject molecule. This study is important for understanding the metabolic behavior and potential therapeutic applications of these compounds in cancer treatment (Teffera et al., 2013).

Alzheimer's Disease Treatment

In the context of Alzheimer's disease, Sağlık and ÇEVİK (2020) synthesized benzimidazole-hydrazone derivative compounds, including one structurally similar to the compound , and evaluated their acetylcholinesterase inhibition activities. This illustrates the potential application of such compounds in the development of treatments for neurodegenerative diseases like Alzheimer's (Sağlık & ÇEVİK, 2020).

Impurities in Drug Development

Kancherla et al. (2018) identified unknown impurities in drug batches, including structures similar to the compound , using chromatographic methods. This research is significant in the pharmaceutical industry for ensuring drug purity and safety (Kancherla et al., 2018).

PET Tracers for Orexin2 Receptors

Liu et al. (2012) worked on radiosynthesis of potential PET tracers for orexin2 receptors, which included compounds structurally similar to the subject molecule. This research contributes to the development of diagnostic tools in neurology and pharmacology (Liu et al., 2012).

Glycine Transporter 1 Inhibitor Development

Yamamoto et al. (2016) identified a compound as a potent glycine transporter 1 (GlyT1) inhibitor. This work highlights the importance of such compounds in developing treatments for central nervous system disorders (Yamamoto et al., 2016).

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[(2-methylbenzimidazol-1-yl)methyl]piperidine-1-carboxamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2.C2H2O4/c1-3-29-22-11-7-5-9-20(22)25-23(28)26-14-12-18(13-15-26)16-27-17(2)24-19-8-4-6-10-21(19)27;3-1(4)2(5)6/h4-11,18H,3,12-16H2,1-2H3,(H,25,28);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSILLAKCYNHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

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